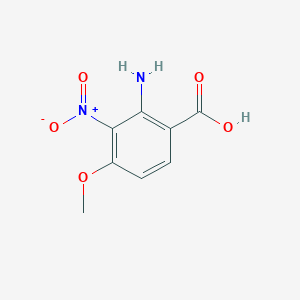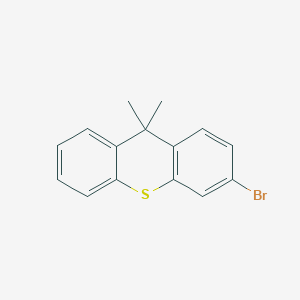
3-Bromo-9,9-dimethyl-9H-thioxanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-9,9-dimethyl-9H-thioxanthene is an organic compound with the molecular formula C15H13BrS It is a derivative of thioxanthene, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the 9-position is substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9,9-dimethyl-9H-thioxanthene typically involves the bromination of 9,9-dimethyl-9H-thioxanthene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-Bromo-9,9-dimethyl-9H-thioxanthene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thioxanthene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dehalogenated thioxanthene derivatives.
科学的研究の応用
3-Bromo-9,9-dimethyl-9H-thioxanthene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 3-Bromo-9,9-dimethyl-9H-thioxanthene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the thioxanthene core play crucial roles in its reactivity and binding affinity. The pathways involved may include oxidative stress, inhibition of specific enzymes, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9H-thioxanthene: Lacks the bromine atom at the 3-position.
3-Chloro-9,9-dimethyl-9H-thioxanthene: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-9,9-dimethyl-9H-thioxanthene: Contains an iodine atom at the 3-position.
Uniqueness
3-Bromo-9,9-dimethyl-9H-thioxanthene is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various reactions, making this compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C15H13BrS |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
3-bromo-9,9-dimethylthioxanthene |
InChI |
InChI=1S/C15H13BrS/c1-15(2)11-5-3-4-6-13(11)17-14-9-10(16)7-8-12(14)15/h3-9H,1-2H3 |
InChIキー |
ZYTZDOGHOLPIKN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=C(C=C2)Br)SC3=CC=CC=C31)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


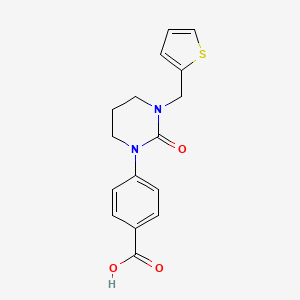
![N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
![2-(4-{2-oxo-2-[4-(5H-thiochromeno[2,3-b]pyridin-5-ylidene)-1-piperidinyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B13363745.png)
![Ethyl 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13363753.png)

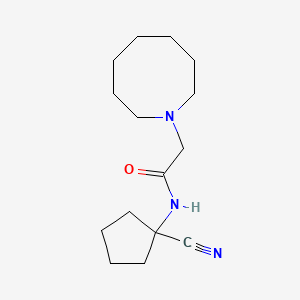
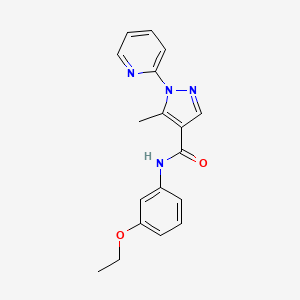
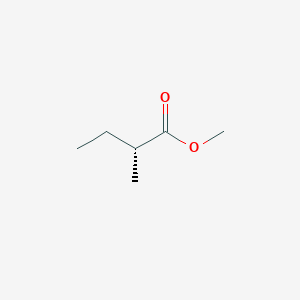


![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
